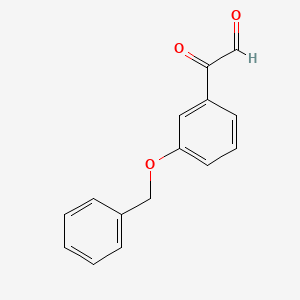
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde typically involves the reaction of 3-benzyloxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3-benzyloxybenzaldehyde using reagents such as nitric acid or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the glyoxal group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学的研究の応用
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways. The benzyloxy group can also participate in hydrophobic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
3-Benzyloxybenzaldehyde: Similar in structure but lacks the glyoxal group.
Benzyl glyoxal: Contains a glyoxal group but lacks the benzyloxy substitution on the phenyl ring.
Phenyl glyoxal: Similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde but without the benzyloxy group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and glyoxal groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H12O3/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChIキー |
LJAKFMSOCUUCEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














